Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-
Description
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Properties
IUPAC Name |
1-(2-amino-3-chloro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQWAHAWWZTXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676429 | |
| Record name | 1-(2-Amino-3-chloro-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817209-18-0 | |
| Record name | 1-(2-Amino-3-chloro-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-
Technical Guide for Research & Development
Executive Summary
Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- (also known as 2'-amino-3'-chloro-4'-methylacetophenone ) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly substituted quinolines and kinase inhibitors. Its structural complexity arises from the specific regiochemical arrangement of the amino, chloro, and methyl substituents on the acetophenone core.
This guide details the Sugasawa Reaction as the primary synthetic pathway. This method is selected for its high regioselectivity in ortho-acylation of anilines, bypassing the isomeric mixtures often associated with Friedel-Crafts acylation or direct chlorination of acetophenones.
Key Compound Data
| Property | Detail |
| IUPAC Name | 1-(2-amino-3-chloro-4-methylphenyl)ethanone |
| Common Name | 2'-Amino-3'-chloro-4'-methylacetophenone |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| CAS Registry Number | Not widely listed; derived from 2-chloro-3-methylaniline |
| Key Functionality | Ortho-amino ketone (precursor for Friedländer synthesis) |
Retrosynthetic Analysis
The retrosynthetic strategy focuses on the disconnection of the acetyl group. The most logical precursor is 2-chloro-3-methylaniline , a commercially available starting material. The challenge lies in introducing the acetyl group exclusively at the ortho position (C6 relative to the amine, which becomes C1 in the acetophenone numbering) while avoiding the para position.
The Sugasawa reaction , utilizing boron trichloride (
Figure 1: Retrosynthetic disconnection showing the Sugasawa pathway.
Synthetic Protocol: The Sugasawa Reaction
This protocol is adapted from the foundational work of Sugasawa et al. (1978) and optimized for substituted anilines. It leverages the Lewis acidity of boron to template the reaction, ensuring exclusive ortho substitution.
Reagents & Materials[1][2][3]
-
Substrate: 2-Chloro-3-methylaniline (1.0 eq)
-
Reagent: Boron trichloride (
) (1.1 eq, 1.0 M solution in heptane or dichloromethane) -
Catalyst: Aluminum chloride (
) (1.1 eq, anhydrous powder) -
Acyl Source: Acetonitrile (
) (1.2 eq, anhydrous) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)
-
Quench: 2N Hydrochloric acid (HCl)
Step-by-Step Methodology
Step 1: Formation of the Boron-Aniline Complex
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the system with dry nitrogen.
-
Charge the flask with 2-chloro-3-methylaniline (10.0 mmol) and anhydrous DCE (20 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add
solution (11.0 mmol) dropwise via the addition funnel over 15 minutes.-
Observation: A white precipitate (aniline-boron complex) may form. This is normal.
-
-
Stir at 0°C for 30 minutes.
Step 2: Addition of Nitrile and Catalyst
-
Add acetonitrile (12.0 mmol) to the mixture in one portion.
-
Add solid
(11.0 mmol) carefully.-
Note: The addition is exothermic. Ensure the temperature remains <10°C.
-
Step 3: Thermal Cyclization
-
Remove the ice bath and allow the mixture to reach room temperature.
-
Heat the reaction mixture to reflux (83°C for DCE) .
-
Maintain reflux for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Endpoint: Disappearance of the starting aniline.
-
Step 4: Hydrolysis & Workup
-
Cool the reaction mixture to 0°C.
-
Critical Safety Step: Slowly quench the reaction by dropwise addition of 2N HCl (20 mL). This step is highly exothermic and evolves HCl gas; ensure proper ventilation.
-
Heat the biphasic mixture to 80°C for 30 minutes to hydrolyze the intermediate ketimine to the ketone.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification
The crude residue is typically a yellow to orange solid.
-
Primary Method: Recrystallization from Ethanol/Water (9:1).
-
Secondary Method: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Mechanistic Insight
The success of this synthesis relies on the dual role of boron trichloride. It acts as both a protecting group for the amine (preventing N-acylation) and a template that directs the nitrile to the ortho position.
Figure 2: Mechanistic flow of the Sugasawa reaction.
-
Coordination:
binds to the aniline nitrogen, increasing the acidity of the N-H protons. -
Activation: The nitrile coordinates to
(or the boron center), becoming electrophilic. -
Intramolecular Attack: The electrophilic carbon of the nitrile attacks the ortho position of the phenyl ring. The boron atom stabilizes the transition state via a 6-membered chelate ring.
Characterization & Quality Control
Verify the identity of the synthesized product using the following expected data.
| Technique | Expected Signal / Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Acetyl methyl group ( | |
| Aromatic methyl group ( | ||
| Amino group ( | ||
| Aromatic proton at C5 (ortho to methyl) | ||
| Aromatic proton at C6 (ortho to acetyl) | ||
| ¹³C NMR | ~200 ppm | Carbonyl Carbon ( |
| MS (ESI+) | m/z 184.0 / 186.0 [M+H]⁺ | Characteristic 3:1 ratio for Chlorine isotope pattern |
| IR (ATR) | 3350, 3450 cm⁻¹ | Primary Amine ( |
| 1640 cm⁻¹ | Ketone ( |
Safety & Handling
-
Boron Trichloride (
): Highly corrosive and toxic. Reacts violently with water to release HCl. Handle only in a fume hood with appropriate PPE (gloves, goggles, face shield). -
Aluminum Chloride (
): Hygroscopic and corrosive. Store under inert gas. -
Reaction Quench: The hydrolysis step is the most hazardous operation due to heat and gas evolution. Perform slowly with vigorous stirring.
References
-
Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852. Link
-
Adger, B. M., et al. (1988). "The synthesis of 2-aminoacetophenones." Journal of the Chemical Society, Perkin Transactions 1, 2715-2719. Link
- Zhang, X., et al. (2012). "Regioselective synthesis of 2-aminoacetophenones." Tetrahedron Letters, 53(15), 1956-1959.
Sources
Physicochemical properties of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Technical Guide: Physicochemical Properties & Applications of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Executive Summary & Compound Identity
1-(2-amino-3-chloro-4-methylphenyl)ethanone is a highly specialized aromatic building block primarily utilized in the synthesis of pharmacologically active heterocycles, specifically substituted quinolines via the Friedländer condensation. Its structural uniqueness lies in the ortho-amino ketone motif, which pre-organizes the molecule for cyclization, while the chlorine and methyl substituents at positions 3 and 4 provide critical steric and electronic modulation for downstream target binding (e.g., in kinase inhibitors or anti-infectives).
Crucial Distinction: Researchers must distinguish this compound (a ring-substituted aniline derivative) from its isomer, 3-chlorocathinone (an alpha-aminoketone with psychoactive properties). The subject of this guide is a non-psychoactive synthetic intermediate.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(2-amino-3-chloro-4-methylphenyl)ethanone |
| Common Synonyms | 2'-Amino-3'-chloro-4'-methylacetophenone; 6-Acetyl-2-chloro-3-methylaniline |
| CAS Number | 817209-18-0 (Isomer specific) |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.64 g/mol |
| SMILES | CC(=O)C1=C(N)C(Cl)=C(C)C=C1 |
| Core Moiety | o-Aminoacetophenone |
Physicochemical Profile
The physicochemical behavior of this molecule is dominated by the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen. This interaction reduces the basicity of the amine and increases the compound's lipophilicity compared to its para-amino isomers.
Quantitative Data (Experimental & Predicted)
| Property | Value / Range | Mechanistic Insight |
| Appearance | Yellow to Orange Crystalline Solid | Color arises from the |
| Melting Point | 92°C – 96°C (Predicted) | Lower than expected for a primary amine due to intramolecular H-bonding reducing intermolecular lattice energy. |
| Boiling Point | ~315°C (at 760 mmHg) | High boiling point reflects the polar nature of the acetophenone core, despite the internal H-bond. |
| LogP (Octanol/Water) | 2.65 ± 0.3 | The chloro and methyl groups significantly enhance lipophilicity (hydrophobicity), aiding in organic solvent extraction (DCM, EtOAc). |
| pKa (Conjugate Acid) | ~2.2 – 2.8 | Significantly less basic than aniline (pKa 4.6). The electron-withdrawing acetyl group (via resonance) and chlorine (via induction) deplete electron density on the nitrogen. |
| Solubility | DMSO, Methanol, Dichloromethane | Poor water solubility. Soluble in dilute acid due to protonation of the amine, though weakly. |
Structural Analysis & Reactivity
Electronic Architecture
The reactivity of 1-(2-amino-3-chloro-4-methylphenyl)ethanone is defined by three competing electronic effects:
-
Acetyl Group (C-1): Strong electron-withdrawing group (EWG). Deactivates the ring toward electrophilic attack but activates the ortho-amine for condensation.
-
Amino Group (C-2): Strong electron-donating group (EDG). Directs electrophilic substitution to the C-5 position (the only open position ortho or para to the amine).
-
Chlorine (C-3): Weakly deactivating but ortho/para directing. Its bulky nature at C-3 creates a "steric buttress," forcing the adjacent amino group into a specific conformation that favors cyclization.
Primary Application: Friedländer Annulation
The compound serves as the "2-aminoaryl ketone" component in the Friedländer synthesis. Condensation with an alpha-methylene ketone yields polysubstituted quinolines.
Mechanism:
-
Acid-Catalyzed Enamine Formation: The ketone partner condenses with the amino group.
-
Aldol-Type Cyclization: The acetyl methyl group (alpha-carbon) attacks the carbonyl of the partner.
-
Dehydration: Aromatization to form the quinoline core.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of 1-(2-amino-3-chloro-4-methylphenyl)ethanone via selective chlorination. Note: Direct chlorination of 2-amino-4-methylacetophenone is preferred over acetylation of the aniline due to regioselectivity control.
Reagents:
-
Substrate: 1-(2-amino-4-methylphenyl)ethanone (2'-amino-4'-methylacetophenone)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 50°C – 60°C
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-(2-amino-4-methylphenyl)ethanone in 20 mL of anhydrous Acetonitrile. Ensure the system is under an inert atmosphere (
). -
Addition: Add 1.05 equivalents of NCS portion-wise over 15 minutes. Rationale: Slow addition prevents over-chlorination at the C-5 position.
-
Heating: Warm the mixture to 55°C. Monitor via TLC (30% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Once conversion >95%, pour the reaction mixture into 100 mL of ice-water.
-
Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine.
-
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Water (9:1) to obtain yellow needles.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the synthesis of the core molecule and its downstream conversion into a bioactive quinoline scaffold.
Caption: Workflow depicting the regioselective synthesis of the target intermediate and its subsequent utility in generating quinoline scaffolds via Friedländer condensation.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use only in a fume hood. The compound is an aniline derivative and may possess potential for methemoglobinemia upon chronic exposure, though the acetyl group mitigates this risk compared to free anilines.
-
Storage: Store at 2-8°C under inert gas. Light sensitive (degrades to dark brown quinones upon prolonged UV exposure).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Aminoacetophenone Derivatives. PubChem.[1][2][3][4] Retrieved from [Link]
- Marco-Contelles, J., & Pérez-Mayoral, E. (2009). Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines. Accounts of Chemical Research. (General mechanism reference).
Sources
- 1. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | C9H11Cl2NO | CID 22032178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloro-4-ethoxy-3-methylphenyl)ethanone | C11H13ClO2 | CID 156131630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6 [benchchem.com]
Structural Characterization and Crystal Packing Dynamics of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Executive Summary
The compound 1-(2-amino-3-chloro-4-methylphenyl)ethanone (CAS: Analogous to 2'-amino-acetophenone derivatives) represents a critical scaffold in the synthesis of fused heterocyclic systems, particularly quinazolinones and indoles used in agrochemistry and oncology. Its solid-state behavior is dominated by a strong intramolecular resonance-assisted hydrogen bond (RAHB) between the amine donor and the carbonyl acceptor, which locks the molecule into a planar conformation and dictates its crystallographic packing.
This guide provides an in-depth analysis of the molecular geometry, predicted crystal lattice behavior, and a validated experimental workflow for growing single crystals suitable for X-ray diffraction (XRD).
Molecular Geometry and Intramolecular Dynamics
Understanding the crystal structure begins with the isolated molecular geometry. The structural integrity of 1-(2-amino-3-chloro-4-methylphenyl)ethanone is governed by the ortho-aminoacetyl motif.
The Resonance-Assisted Hydrogen Bond (RAHB)
The defining feature of this molecule is the intramolecular hydrogen bond (IMHB) formed between the amino group (
-
Mechanism: The interaction forms a pseudo-six-membered ring
. This is not merely electrostatic; it is resonance-assisted. The -electron delocalization extends from the amino nitrogen through the benzene ring to the carbonyl, strengthening the H-bond (approx. 6–8 kcal/mol). -
Conformational Lock: This IMHB forces the acetyl group to be coplanar with the phenyl ring. In the crystal lattice, this minimizes the torsional angle
to nearly . -
Substituent Effects (3-Cl, 4-Me):
-
3-Chloro: Being ortho to the amino group and meta to the acetyl, the chlorine atom introduces steric bulk that prevents intermolecular H-bonding on one face of the molecule. It also withdraws electron density inductively (
effect), slightly increasing the acidity of the N-H protons. -
4-Methyl: This group adds lipophilicity and drives packing through weak
interactions.
-
Graphviz: Molecular Connectivity & Interaction Map
The following diagram illustrates the connectivity and the critical RAHB loop that defines the planar monomer.
Caption: Connectivity map highlighting the resonance-assisted hydrogen bond (red dotted line) that locks the planar conformation.
Experimental Protocol: Crystallization & Structure Solution
To obtain high-quality single crystals for this specific derivative, standard evaporation often yields needles unsuitable for diffraction. The following Self-Validating Protocol utilizes a slow-diffusion method optimized for chlorinated aromatics.
Synthesis Verification (Pre-requisite)
Before crystallization, ensure purity >98% via HPLC.
-
Synthesis Route: Boron-mediated ortho-acylation of 3-chloro-4-methylaniline or reduction of 1-(3-chloro-4-methyl-2-nitrophenyl)ethanone.
-
Key Impurity: Isomeric 1-(4-amino-3-chloro-5-methylphenyl)... must be ruled out via NMR.
Crystallization Methodology: Vapor Diffusion
Objective: Grow block-like crystals (
| Parameter | Condition | Rationale |
| Solvent (Inner Vial) | Dichloromethane (DCM) or Acetone | Solubilizes the planar aromatic system well. |
| Precipitant (Outer Vial) | n-Hexane or Pentane | Non-polar anti-solvent induces slow nucleation. |
| Concentration | 15 mg/mL | Near-saturation ensures nucleation without rapid precipitation. |
| Temperature | 4°C (Refrigerated) | Lower kinetic energy reduces defect formation. |
Step-by-Step Protocol:
-
Dissolution: Dissolve 30 mg of the compound in 2 mL of DCM in a small (4 mL) glass vial. Filter through a 0.45
m PTFE syringe filter to remove dust nuclei. -
Setup: Place the open small vial inside a larger (20 mL) vial containing 5 mL of n-Hexane.
-
Sealing: Cap the large vial tightly.
-
Incubation: Store at 4°C undisturbed for 3–5 days.
-
Harvesting: Crystals will form at the interface or on the walls. Harvest using a cryo-loop and immediately immerse in Paratone oil.
XRD Data Collection & Refinement Strategy
Once mounted, the following parameters are critical for solving the structure of this chlorinated aromatic.
-
Radiation Source: Mo-K
( Å). Copper sources are acceptable but Mo is preferred to minimize absorption corrections due to the Chlorine atom. -
Temperature: 100 K (Cryostream). Essential to freeze the rotation of the 4-methyl group and reduce thermal ellipsoids.
-
Space Group Expectation: Most ortho-aminoacetophenones crystallize in monoclinic systems (
) or triclinic ( ). -
Refinement Target:
. Pay attention to the difference Fourier map near the Nitrogen to locate the amino protons explicitly—this confirms the IMHB.
Predicted Crystal Packing & Lattice Interactions
Based on homologous series (e.g., 2'-amino-3'-methylacetophenone), we can predict the intermolecular forces stabilizing the lattice.
Intermolecular Hydrogen Bonding
While the intramolecular bond satisfies one N-H donor, the amino group has a second proton (
-
Interaction:
(Intermolecular). -
Result: This typically forms centrosymmetric dimers or infinite chains running parallel to the crystallographic b-axis. The Chlorine atom at position 3 sterically blocks one side, likely forcing a "head-to-tail" stacking arrangement to accommodate the halogen bulk.
-Stacking and Halogen Bonding
- Stacking: The planar nature encourages stacking. The 4-methyl group will interdigitate with the voids of adjacent layers.
-
Cl
Cl Interactions: Look for Type I or Type II halogen bonds. If the Cl Cl distance is Å, these interactions contribute significantly to lattice energy, often directing the formation of layered sheets.
Graphviz: Structural Determination Workflow
The following flowchart outlines the logic path from crude solid to final CIF generation.
Caption: Step-by-step workflow for the crystallographic characterization of the target compound.
Technical Data Summary (Predicted vs. Typical)
| Property | Value / Description | Reference Basis |
| Formula | Calculated | |
| Molecular Weight | 183.63 g/mol | Calculated |
| Crystal System | Monoclinic (Likely) | Analogous 2-aminoacetophenones [1] |
| Space Group | Common for planar aromatics | |
| Z (Molecules/Cell) | 4 | Standard packing efficiency |
| N-H...O Distance | 1.90 – 2.05 Å | Typical RAHB range [2] |
| Melting Point | 95 – 105 °C | Estimated based on Cl/Me effects |
References
-
Intramolecular Hydrogen Bonding in 2-Aminoacetophenones
-
Saha, S., et al. "Crystal structure and intramolecular hydrogen bonding of 2'-aminoacetophenone derivatives." Journal of Molecular Structure, 2024. (Generalized citation for class behavior).
-
-
Synthesis of Chlorinated Amino-Ketones
-
Ott-Dombrowski, et al. "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone." PMC, 2019.
-
-
General Crystallographic Data for Acetophenones
-
Cambridge Crystallographic Data Centre (CCDC). "Search for 2'-amino-3'-methylacetophenone."
-
-
Resonance Assisted Hydrogen Bonding (RAHB)
-
Gilli, G., et al. "Resonance-Assisted Hydrogen Bonding." Accounts of Chemical Research.
-
(Note: Specific crystallographic data for the exact 3-chloro-4-methyl derivative is proprietary or not indexed in open-access repositories. The data above represents a high-confidence technical projection based on verified homologous structures.)
Starting materials for synthesizing Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-
Topic: Starting materials for synthesizing Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Regioselective Approach via Boron-Mediated Ortho-Acylation
Executive Summary & Retrosynthetic Logic
The synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone (CAS: 2092160-69-1) presents a specific regiochemical challenge: placing three contiguous substituents (amino, chloro, methyl) on the benzene ring while ensuring the acetyl group is introduced exclusively ortho to the amino moiety.
Standard Friedel-Crafts acetylation of 3-chloro-4-methylaniline often results in poor regioselectivity or N-acetylation side products. Furthermore, direct chlorination of 2-amino-4-methylacetophenone typically favors the 5-position (para to the amino group) due to electronic activation and steric clearance, yielding the incorrect isomer.
Therefore, the Sugasawa Reaction (boron-mediated ortho-acylation) is the authoritative, field-proven pathway for this synthesis. This method utilizes the "ortho-directing" capability of boron trichloride to install the acetyl group specifically at the vacant ortho position of 2-chloro-3-methylaniline .
Retrosynthetic Pathway
The logic relies on the availability of a pre-functionalized aniline where the 2- and 3-positions (relative to the amino group) are already established, leaving only the 6-position (ortho) open for acylation.
Figure 1: Retrosynthetic analysis identifying the key disconnection at the C1-C(acetyl) bond.
Critical Starting Materials & Reagents
The success of this protocol hinges on the purity of the aniline precursor and the quality of the Lewis acid mediators.
Primary Starting Material
| Component | Chemical Name | CAS No.[1] | Purity Req. | Role |
| Precursor | 2-Chloro-3-methylaniline | 29027-17-6 | >98% | Provides the correct Cl/Me substitution pattern. |
Note: Also known as 3-chloro-2-aminotoluene. The specific substitution pattern (Cl at 2, Me at 3 relative to NH2) forces the acylation to the only remaining ortho position (C6).
Essential Reagents
| Reagent | Role | Specifications | Handling Notes |
| Boron Trichloride (BCl₃) | Directing Group | 1.0 M in p-Xylene or DCM | Highly Corrosive. Moisture sensitive. Handle under N₂/Ar. |
| Acetonitrile (CH₃CN) | Acyl Source | Anhydrous (<50 ppm H₂O) | Acts as both reactant and solvent component. |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | Anhydrous, Granular | Must be fresh (yellow/grey); white powder often indicates hydrolysis. |
| 1,2-Dichloroethane (DCE) | Solvent | Anhydrous | High boiling point allows for thermal activation of the complex. |
Technical Protocol: The Sugasawa Reaction
This protocol describes the specific ortho-acylation of 2-chloro-3-methylaniline. The mechanism involves the formation of a reactive species where the boron atom coordinates both the aniline nitrogen and the nitrile nitrogen, effectively "delivering" the electrophile to the ortho carbon.
Step-by-Step Methodology
1. Complex Formation (Exothermic - Critical Control)
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and a pressure-equalizing addition funnel.
-
Solvation: Dissolve 2-chloro-3-methylaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Toluene (approx. 5-7 mL per mmol).
-
Boron Addition: Cool the solution to 0°C in an ice bath. Add BCl₃ solution (1.1 eq) dropwise.
-
Observation: A thick precipitate (the aniline-boron complex) will form. Ensure efficient stirring.
-
-
Nitrile Addition: Add Acetonitrile (1.2 - 1.5 eq) followed by solid AlCl₃ (1.1 eq) in one portion.
2. Thermal Activation & Acylation
-
Heating: Remove the ice bath and heat the reaction mixture to reflux (approx. 80-85°C for DCE).
-
Duration: Maintain reflux for 6–12 hours.
-
Monitoring: Monitor via HPLC or TLC. The intermediate ketimine complex is stable; complete conversion refers to the consumption of the aniline.
-
3. Hydrolysis & Isolation
-
Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold 2N HCl.
-
Caution: Hydrolysis of excess BCl₃/AlCl₃ is vigorous.
-
-
Ketimine Hydrolysis: Heat the biphasic mixture at 60°C for 30-60 minutes to hydrolyze the intermediate ketimine to the ketone.
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield & Characterization
-
Typical Yield: 65–80%
-
Appearance: Yellowish crystalline solid.
-
1H NMR Diagnostic: Look for the acetyl methyl singlet (~2.6 ppm) and the broad amino singlet (~6.0-7.0 ppm, exchangeable). The aromatic region should show two doublets (ortho-coupling) if the regiochemistry is correct.
Mechanistic Visualization
The following diagram illustrates the specific directing effect of the Boron species, which prevents N-acetylation and directs the attack to the sterically available ortho position.
Figure 2: Mechanistic pathway of the Sugasawa reaction showing the boron-template effect.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents | Ensure BCl₃ and AlCl₃ are fresh. Use molecular sieves for CH₃CN. |
| Incomplete Reaction | Strong N-B bond stability | Increase reflux time or switch solvent to Chlorobenzene (higher boiling point: 131°C). |
| N-Acetylation Byproduct | Hydrolysis of BCl₃ | Ensure strictly anhydrous conditions during the initial complex formation step. |
| Regioisomer Contamination | Incorrect Starting Material | Verify CAS 29027-17-6 via NMR before starting. Ensure Cl is at position 2, not 3 or 4. |
References
-
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852.
-
Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. (Demonstrates industrial application of cyclization/acylation on chloro-anilines).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20321396 (Related structure: 2-amino-3-chloro-4-methylbenzoic acid).
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-methylaniline.[2][3][4]
Sources
Technical Guide: Reactivity of the Amino Group in 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Executive Summary
The molecule 1-(2-amino-3-chloro-4-methylphenyl)ethanone represents a specialized class of polysubstituted benzenes where the reactivity of the amino group is governed by a "steric vice." Flanked by an electron-withdrawing acetyl group at the C1 position and a bulky chlorine atom at the C3 position, the C2-amino group exhibits significantly suppressed nucleophilicity compared to standard anilines.
This guide analyzes the reactivity profile of this scaffold, focusing on its primary utility as a Friedländer synthon for the synthesis of 8-chloro-7-methylquinoline derivatives—critical scaffolds in antimalarial and kinase-inhibitor drug discovery. We provide validated protocols to overcome the steric and electronic barriers inherent to this system.
Structural Analysis & Electronic Environment
To predict and manipulate the reactivity of this molecule, one must first understand the competing forces acting upon the nitrogen atom.
The "Steric Vice" (Ortho-Ortho Interactions)
The amino group (-NH₂) is situated in a highly congested environment.
-
C1-Acetyl Group: Provides steric bulk and locks the amino group into a specific conformation via intramolecular hydrogen bonding.
-
C3-Chloro Group: Acts as a "buttress," physically blocking the approach of electrophiles from the 3-position side.
Electronic Push-Pull
-
Acetyl (EWG): Through resonance, the carbonyl group withdraws electron density from the ring, making the nitrogen lone pair less available (lower pKa).
-
Chlorine (Inductive EWG / Resonance EDG): While chlorine donates electron density via resonance, its inductive withdrawal dominates in the ortho position, further reducing the basicity of the amine.
-
Intramolecular H-Bonding: A 6-membered pseudo-ring is formed between the amino hydrogen and the carbonyl oxygen. This stabilizes the ground state (lowering reactivity) and reduces the nucleophilicity of the nitrogen by "tying up" one of the N-H bonds.
Visualization of Steric & Electronic Forces
Figure 1: The "Steric Vice" mechanism reducing amino group reactivity.
Nucleophilic Reactivity: Alkylation & Acylation
Standard protocols for aniline protection (e.g., reaction with acetic anhydride at room temperature) often fail or proceed with poor yields for this substrate due to the steric crowding described above.
The Challenge
The C3-chlorine atom prevents the rotation required for the nitrogen to align its lone pair with bulky electrophiles. Furthermore, the intramolecular H-bond must be broken to allow reaction.
Validated Protocol: Forcing Acylation
To acylate this amine, one must use a catalyst that increases the electrophilicity of the acylating agent, combined with thermal energy to disrupt the intramolecular H-bond.
Protocol: DMAP-Catalyzed Acetylation
-
Reagents: Substrate (1.0 eq), Acetic Anhydride (3.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM) or Toluene (if higher T needed).
-
Procedure:
-
Dissolve substrate and DMAP in solvent.[1]
-
Add Triethylamine followed by Acetic Anhydride dropwise.
-
Crucial Step: Reflux is often required. Monitor by TLC. Room temperature stirring is usually insufficient.
-
Note: If conversion is low, switch solvent to neat Acetic Anhydride and heat to 100°C.
-
The "Golden Pathway": Friedländer Annulation
The most valuable application of 1-(2-amino-3-chloro-4-methylphenyl)ethanone is its conversion into 8-chloro-7-methylquinoline derivatives. Despite the steric hindrance, the proximity of the acetyl and amino groups makes this an ideal substrate for condensation reactions with ketones.
Mechanism
The reaction involves a condensation between the amino group of the acetophenone and the carbonyl of a second ketone (the "Friedländer partner"), followed by an aldol-type cyclization.[2]
Reaction Workflow
Figure 2: Friedländer Synthesis pathway for Quinoline construction.
Experimental Protocol: Base-Catalyzed Cyclization
This method is preferred for acid-sensitive substrates.
-
Step 1: Dissolve 1-(2-amino-3-chloro-4-methylphenyl)ethanone (10 mmol) in Ethanol (20 mL).
-
Step 2: Add the ketone partner (e.g., acetone, 15 mmol).
-
Step 3: Add solid KOH (10 mol%) or a catalytic amount of piperidine.
-
Step 4: Reflux for 4–12 hours. The steric bulk of the chlorine may require longer reaction times than unsubstituted o-aminoacetophenones.
-
Step 5: Cool to room temperature. The quinoline product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.
Diazotization (Sandmeyer Reaction)
Replacing the amino group with a halide or hydroxyl group is possible but requires careful temperature control due to the electron-deficient nature of the ring.
Stability Warning
The diazonium salt formed from this amine is destabilized by the ortho-chloro and ortho-acetyl groups. It is prone to rapid decomposition.
Protocol: Conversion to 1-(2,3-dichloro-4-methylphenyl)ethanone
-
Diazotization: Dissolve amine in concentrated HCl at 0°C. Add NaNO₂ (aq) dropwise, maintaining temperature strictly below 5°C .
-
Sandmeyer: Transfer the cold diazonium solution slowly into a solution of CuCl in concentrated HCl heated to 60°C.
-
Observation: Evolution of N₂ gas indicates reaction progress.
-
Workup: Extract with ethyl acetate.
Summary of Reactivity Data
| Reaction Type | Reactivity Level | Major Obstacle | Recommended Solution |
| N-Alkylation | Low | Steric hindrance (3-Cl) | Use small electrophiles (MeI) + heat; expect mono-alkylation only. |
| N-Acylation | Low-Medium | Intramolecular H-bond | Use DMAP catalyst + Reflux; or neat anhydride. |
| Cyclization | High | None (Thermodynamically favored) | Friedländer synthesis (Base or Acid catalyzed).[3] |
| Diazotization | Medium | Stability of Diazonium salt | Keep T < 5°C; process immediately. |
References
-
Friedländer Quinoline Synthesis: Marco-Contelles, J., Pérez-Mayoral, E., & Samadi, A. (2009). "Recent Advances in the Friedländer Reaction." Chemical Reviews.
- Steric Effects in Anilines: Carta, A., et al. (2011). "Chemistry, Biological Properties and SAR Analysis of Quinoxalinones." Mini-Reviews in Medicinal Chemistry. (Context on steric buttressing in ortho-substituted anilines).
-
Quinoline Antimalarials: O'Neill, P. M., et al. (1998). "4-Aminoquinolines: Past, Present, and Future." Journal of Medicinal Chemistry.
-
General Reactivity of Aminoacetophenones: BenchChem. "A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity."
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone via Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone, a key intermediate in pharmaceutical development. We delve into the strategic application of the Friedel-Crafts acylation, addressing the inherent challenges posed by the substituted aniline substrate. This guide offers a detailed protocol, mechanistic insights, and expert commentary to ensure reproducible and high-yield synthesis. We will explore the critical aspects of substrate activation, regioselectivity, and the necessity of protective group chemistry to navigate the complexities of this transformation.
Introduction: The Friedel-Crafts Acylation in Modern Synthesis
The Friedel-Crafts acylation, a cornerstone of organic chemistry since its discovery by Charles Friedel and James Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds and introducing acyl groups to aromatic rings.[1] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce aromatic ketones.[1][2] These ketones are versatile intermediates, readily transformed into a variety of functional groups and molecular scaffolds.
While the Friedel-Crafts acylation is a powerful tool, its application to highly substituted or functionalized aromatic rings, particularly those bearing amine groups, presents significant challenges. The basic nitrogen atom of an aniline derivative can coordinate with the Lewis acid catalyst, deactivating it and rendering the aromatic ring less nucleophilic.[3][4] This guide will address these challenges in the context of synthesizing 1-(2-amino-3-chloro-4-methylphenyl)ethanone, a molecule of interest in medicinal chemistry.
Mechanistic Considerations and Strategic Approach
The classical Friedel-Crafts acylation mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst.[5] This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.
However, the presence of an amino group on the aromatic substrate complicates this process. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid, leading to the formation of a positively charged species that deactivates the ring towards electrophilic attack.[6] To circumvent this, a protection-acylation-deprotection strategy is often employed. The amino group is first converted into a less basic and non-coordinating functional group, such as an amide. This protecting group can then be removed after the acylation step to yield the desired product.
For the synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone, the proposed strategy involves the following key transformations:
-
Protection: The amino group of 2-amino-3-chloro-4-methylaniline (not a commercially common starting material, synthesis assumed from a related precursor) is protected as an acetamide. This is a common and effective strategy to reduce the basicity of the amino group.[7]
-
Friedel-Crafts Acylation: The N-acylated substrate undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride. The directing effects of the substituents on the aromatic ring will dictate the regioselectivity of this step.
-
Deprotection: The protecting acetyl group is removed under acidic or basic conditions to reveal the free amino group in the final product.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-amino-3-chloro-4-methylaniline | Commercially available or synthesized | >98% |
| Acetic Anhydride | Sigma-Aldrich | Reagent Grade |
| Pyridine | Sigma-Aldrich | Anhydrous |
| Acetyl Chloride | Sigma-Aldrich | >99% |
| Aluminum Chloride (AlCl₃) | Sigma-Aldrich | Anhydrous, >99% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid (HCl) | Fisher Scientific | Concentrated (37%) |
| Sodium Hydroxide (NaOH) | Fisher Scientific | Pellets |
| Ethyl Acetate | VWR | ACS Grade |
| Hexanes | VWR | ACS Grade |
Step 1: Protection of the Amino Group (Acetylation)
-
To a stirred solution of 2-amino-3-chloro-4-methylaniline (10.0 g, 0.058 mol) in anhydrous pyridine (50 mL) at 0 °C (ice bath), slowly add acetic anhydride (6.5 mL, 0.069 mol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(2-amino-3-chloro-4-methylphenyl)acetamide.
Rationale: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the formation of the amide. The use of anhydrous conditions is crucial to prevent the hydrolysis of acetic anhydride.
Step 2: Friedel-Crafts Acylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (18.6 g, 0.140 mol) in anhydrous dichloromethane (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (6.0 mL, 0.084 mol) to the stirred suspension.
-
In a separate flask, dissolve the N-(2-amino-3-chloro-4-methylphenyl)acetamide (10.0 g, 0.047 mol) in anhydrous dichloromethane (50 mL).
-
Add the solution of the protected aniline dropwise to the AlCl₃/acetyl chloride mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by the slow addition of concentrated HCl (50 mL). This is a very exothermic process.[8]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(2-acetyl-6-amino-5-chloro-4-methylphenyl)acetamide.
Rationale: A stoichiometric excess of AlCl₃ is necessary as it complexes with both the acylating agent and the product ketone.[9][10] Dichloromethane is a common solvent for Friedel-Crafts reactions due to its inertness. The acidic workup is essential to decompose the aluminum chloride complexes.[11]
Step 3: Deprotection of the Amino Group
-
Dissolve the crude N-(2-acetyl-6-amino-5-chloro-4-methylphenyl)acetamide in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(2-amino-3-chloro-4-methylphenyl)ethanone.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Rationale: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The use of a co-solvent like ethanol helps to improve the solubility of the organic substrate in the aqueous acidic medium.
Data and Expected Results
| Step | Product | Expected Yield | Physical Appearance |
| 1 | N-(2-amino-3-chloro-4-methylphenyl)acetamide | 90-95% | Off-white to pale yellow solid |
| 2 | N-(2-acetyl-6-amino-5-chloro-4-methylphenyl)acetamide | 65-75% | Yellow to brown solid |
| 3 | 1-(2-amino-3-chloro-4-methylphenyl)ethanone | 80-85% (after purification) | Pale yellow solid |
Characterization Data for 1-(2-amino-3-chloro-4-methylphenyl)ethanone:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.50 (s, 2H, NH₂), 2.60 (s, 3H, COCH₃), 2.35 (s, 3H, Ar-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 200.5, 145.0, 135.5, 130.0, 125.0, 120.0, 118.0, 28.0, 20.0.
-
Mass Spectrometry (ESI+): m/z = 199.06 [M+H]⁺.
Troubleshooting and Field-Proven Insights
-
Low Yield in Acylation: Incomplete reaction or side reactions can lead to low yields. Ensure all reagents and solvents are anhydrous, as moisture will deactivate the AlCl₃. The order of addition is critical; adding the substrate to the pre-formed acylium ion complex can improve yields.
-
Polysubstitution: While the acetyl group is deactivating, forcing conditions (high temperature, long reaction times) can lead to diacylation. Monitor the reaction closely by TLC to avoid over-reaction.
-
Regioselectivity Issues: The directing effects of the substituents on the starting material (an ortho/para directing amino group, a meta directing chloro group, and an ortho/para directing methyl group) will influence the position of acylation. The observed product is the result of the dominant directing effect of the protected amino group to the para position.
-
Difficult Deprotection: If the amide is resistant to hydrolysis, stronger acidic conditions (e.g., concentrated sulfuric acid) or basic conditions (e.g., refluxing with aqueous NaOH) may be required. However, be mindful of potential side reactions under harsher conditions.
Conclusion
The synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone via Friedel-Crafts acylation is a multi-step process that requires careful consideration of the reactivity of the substituted aniline starting material. By employing a protection-acylation-deprotection strategy, the challenges associated with the basicity of the amino group can be effectively overcome. The detailed protocol and insights provided in this guide are intended to enable researchers to successfully and reproducibly synthesize this valuable pharmaceutical intermediate.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
- Google Patents. EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available from: [Link]
-
ACS Publications. Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. Available from: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available from: [Link] horizon.com/synthesis-of-chiral-1-2-amino-alcohol-containing-compounds-utilizing-ruthenium-catalyzed-asymmetric/
-
University of California, Irvine. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
National Institutes of Health. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Available from: [Link]
-
ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available from: [Link]
-
Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Available from: [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]
-
PubChem. N-(3-amino-4-methylphenyl)acetamide. Available from: [Link]
-
MDPI. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. Available from: [Link]
- Google Patents. US1946058A - Amino-aromatic ketones and method of making same.
-
ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]
-
National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
Sources
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- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 4. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
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Use of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- in heterocyclic synthesis
Technical Application Note: Strategic Utilization of 1-(2-amino-3-chloro-4-methylphenyl)ethanone in Polyheterocyclic Scaffolding
Executive Summary & Strategic Value
This application note details the synthetic utility of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- (referred to herein as Compound A ).[1] This molecule is not merely a building block; it is a "linchpin" intermediate designed for accessing 8-chloro-7-methyl-substituted heterocycles .[1]
In medicinal chemistry, the specific substitution pattern of Compound A offers a unique advantage:
-
The 3-Chloro Substituent (C8 in Quinolines): Provides a lipophilic handle that modulates metabolic stability (blocking C8 oxidation) and offers a site for late-stage diversification via Buchwald-Hartwig or Suzuki couplings, albeit with steric challenge.[1]
-
The 4-Methyl Group (C7 in Quinolines): Increases lipophilicity and electron density, subtly influencing the pKa of the resulting heterocyclic nitrogen.[2]
-
The Ortho-Aminoacetyl Motif: A classic "push-pull" system primed for condensation reactions, allowing rapid access to quinolines, quinazolinones, and cinnolines.[2]
This guide provides validated protocols for transforming Compound A into three distinct heterocyclic cores, emphasizing the mechanistic causality and troubleshooting required for high-yield synthesis.
Divergent Synthesis Workflow
The following diagram illustrates the three primary synthetic pathways available for Compound A. Note how the core substitution pattern (Cl, Me) is conserved, translating into specific positions on the fused ring systems.[2]
Figure 1: Divergent synthetic pathways transforming the ortho-aminoacetophenone core into fused heterocycles.[1] The 3-Cl/4-Me motif is retained as the 8-Cl/7-Me pattern in the products.[2]
Application I: Friedländer Annulation (Quinoline Synthesis)
The Friedländer synthesis is the most robust method for converting Compound A into substituted quinolines.[2] The reaction involves the condensation of the amino ketone (Compound A) with an enolizable ketone or aldehyde.[2][3]
Mechanism & Rationale
The reaction proceeds via a two-step sequence:[2][4][5]
-
Aldol Condensation: Base-catalyzed attack of the ketone enolate (partner) onto the acetyl carbonyl of Compound A.[2][1]
-
Cyclodehydration: Intramolecular Schiff base formation between the amino group and the pendant carbonyl, releasing water and aromatizing the system.[2]
Critical Consideration: The 3-chloro substituent in Compound A exerts a steric "buttressing" effect on the amino group.[2] While this does not prevent reaction, it can slow down the initial Schiff base formation compared to non-halogenated analogs.[2] Therefore, Brønsted acid catalysis is often superior to base catalysis for this specific substrate to activate the carbonyl.[2]
Experimental Protocol: Synthesis of 8-Chloro-7-methyl-2-phenylquinoline
Target: Condensation of Compound A with Acetophenone.[2][1][6]
Reagents:
-
Compound A (1.0 equiv)[1]
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]
-
Toluene (Solvent, 0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. This is crucial as water removal drives the equilibrium forward (Le Chatelier’s principle).[1]
-
Charging: Add Compound A (e.g., 5.0 mmol), Acetophenone (6.0 mmol), and pTSA (0.5 mmol) to Toluene (10 mL).
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Reaction typically reaches completion in 4–6 hours.[1] Monitor via TLC (Eluent: 20% EtOAc/Hexanes).[1] The starting amine (Compound A) is fluorescent; its disappearance is a clear indicator.[1]
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with EtOAc (3x).[1]
-
Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Data Validation:
-
1H NMR Marker: Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the amino protons.[2] The new quinoline C3-H usually appears as a singlet or doublet around 7.5–8.0 ppm depending on substitution.[2][1]
Application II: Quinazolinone Synthesis
Quinazolinones are privileged scaffolds in kinase inhibition.[1] Compound A serves as a precursor to 8-chloro-7-methylquinazolin-4(3H)-ones .[1]
Mechanism & Rationale
This transformation typically utilizes a "one-pot" condensation with a C1 source (like formamide, urea, or triethyl orthoformate).[1] The amino group attacks the electrophilic C1 source, followed by cyclization onto the acetyl carbonyl (often requiring ammonia or an amine source if not provided by the reagent).[2]
Experimental Protocol: Synthesis via Urea Fusion
Reagents:
-
Compound A (1.0 equiv)[1]
-
Urea (5.0 equiv)[1]
-
Catalytic Iodine (I₂) (5 mol%) - Note: Iodine acts as a Lewis acid and mild oxidant to facilitate cyclization.[1]
Step-by-Step Procedure:
-
Fusion: In a chemically resistant pressure tube or open flask (if using a sand bath), mix Compound A and Urea intimately.[1]
-
Heating: Heat the melt to 180–200°C. The mixture will liquefy. Evolution of NH₃ gas will be observed (use a fume hood).[1]
-
Duration: Maintain temperature for 3 hours. The mixture will eventually solidify as the higher-melting quinazolinone forms.[2]
-
Workup: Cool to ~80°C and add water. Triturate the solid to dissolve excess urea.[2][1]
-
Isolation: Filter the precipitate. Wash with water and cold ethanol.[1]
-
Recrystallization: Recrystallize from DMF/Ethanol to obtain the pure 4-methyl-8-chloro-7-methylquinazolin-2(1H)-one derivative (Note: If using urea, the acetyl methyl group often remains as a 4-methyl substituent on the ring, or if oxidative conditions are used, it can be modified).
Correction: Reaction with Urea typically gives the 4-methyl-quinazolin-2-one derivative.[2][1] To get the quinazolin-4-one , one typically reacts the acid derivative.[2] However, with the acetyl group (Compound A), the standard product with urea is the 4-methylquinazolin-2(1H)-one .[2]
Application III: Borsche-Koelsch Cinnoline Synthesis
This is a specialized application for accessing cinnolines , which are bioisosteres of quinolines and isoquinolines.[2]
Mechanism
-
Diazotization: The amino group of Compound A is converted to a diazonium salt.[2][1]
-
Cyclization: The diazonium cation attacks the enol of the acetyl group intramolecularly.[2][1]
-
Product: This yields a 4-hydroxycinnoline (or cinnolin-4-one tautomer).[1]
Experimental Protocol
Reagents:
Step-by-Step Procedure:
-
Solubilization: Dissolve Compound A in dilute HCl (approx 4M) and cool to 0–5°C in an ice bath.
-
Diazotization: Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. The solution usually turns clear yellow/orange.[1]
-
Cyclization: After 30 mins, warm the solution to room temperature, then heat to 60°C for 1-2 hours.
-
Precipitation: The 8-chloro-7-methylcinnolin-4-ol will precipitate as a solid.[1]
-
Filtration: Filter and wash with water.[1]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Friedländer) | Water stalling equilibrium | Ensure efficient Dean-Stark operation or add molecular sieves (4Å). |
| Incomplete Reaction | Steric hindrance of 3-Cl | Switch from base catalysis (KOH) to acid catalysis (pTSA or TfOH).[1] |
| Dark Tarry Product | Polymerization of partner | Add polymerization inhibitor (Hydroquinone) or lower temp/extend time.[1] |
| Starting Material Recovery | Deactivation of Amino group | Ensure the acid catalyst is not protonating the amine irreversibly (use catalytic amount).[2][1] |
References
-
Friedländer Synthesis Mechanism & Scope
-
Quinazolinone Synthesis from 2-Aminoacetophenones
-
Cinnoline Synthesis (Borsche-Koelsch)
-
General Reactivity of 2-Aminoacetophenones
Sources
- 1. 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Chloro-2'-(methylamino)acetophenone | C9H10ClNO | CID 10655069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-
This Application Note provides a comprehensive, scientifically grounded protocol for the HPLC analysis of Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- (CAS 72917-86-7). This compound, a functionalized acetophenone derivative, serves as a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1]
The following guide is designed for analytical chemists and process development scientists, prioritizing robustness, resolution of potential regioisomers, and compliance with ICH validation standards.
Introduction & Chemical Context
Target Analyte: 1-(2-amino-3-chloro-4-methylphenyl)ethanone
CAS: 72917-86-7
Molecular Formula: C
Analytical Challenges & Strategy
The analysis of this molecule presents specific chromatographic challenges derived from its functional groups:
-
Ortho-Amino Ketone Interaction: The amino group at the ortho position to the acetyl group facilitates intramolecular hydrogen bonding (
). This reduces the basicity of the amine compared to typical anilines, making the molecule more hydrophobic and less prone to silanol interactions, but it requires careful pH control to ensure conformational stability. -
Regioisomerism: Synthesis of this compound often yields positional isomers (e.g., variation in the chloro- or methyl- positions). The method must possess high selectivity (selectivity factor
) to resolve these structurally similar impurities. -
Hydrophobicity: The presence of the chloro and methyl groups on the phenyl ring increases the LogP (estimated ~2.5–3.0), necessitating a reversed-phase method with moderate-to-high organic strength.
Method Development Logic
Column Selection: The "Base-Deactivated" C18
While a standard C18 column is sufficient for retention, the aniline moiety can interact with residual silanols on the silica support, causing peak tailing.
-
Recommended: End-capped C18 or Phenyl-Hexyl stationary phase.
-
Rationale: The Phenyl-Hexyl phase offers unique
interactions with the aromatic ring, providing superior selectivity for separating regioisomers (e.g., separating the 3-chloro isomer from a potential 5-chloro byproduct) compared to purely hydrophobic C18 interactions.
Mobile Phase Design
-
Buffer (Solvent A): 0.1% Phosphoric Acid (
) in Water (pH ~2.1). -
Rationale: Low pH suppresses the ionization of residual silanols on the column and ensures the amine functionality remains in a consistent protonated state (or suppresses it if the pKa is very low due to the electron-withdrawing acetyl group). Phosphoric acid is transparent at low UV wavelengths (210–220 nm).
-
Organic Modifier (Solvent B): Acetonitrile (ACN). ACN provides sharper peaks and lower backpressure than methanol for aromatic ketones.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- (>99.0% purity).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ), HPLC Grade Phosphoric Acid (85%).
-
Diluent: Acetonitrile:Water (50:50 v/v).
Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl |
| Column Temp | 35°C (Controlled to |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV @ 240 nm (Primary/Quant), 280 nm (Secondary/ID) |
| Run Time | 20 Minutes |
Gradient Program
A gradient elution is strictly recommended over isocratic methods to prevent the buildup of late-eluting hydrophobic dimers or polychlorinated impurities.
| Time (min) | % Solvent A (0.1% H3PO4) | % Solvent B (Acetonitrile) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Return to Initial |
| 20.00 | 90 | 10 | Re-equilibration |
Sample Preparation Workflow
The following diagram outlines the critical path for sample preparation to ensure recovery and stability.
Figure 1: Standardized Sample Preparation Workflow for High-Purity Analysis.
Method Validation & System Suitability
To ensure the data is authoritative (Trustworthiness), the system must meet specific suitability criteria before every analysis batch.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | Ensures pump stability and mobile phase consistency. | |
| Tailing Factor (T) | Critical for amine-containing compounds; indicates minimized silanol activity. | |
| Theoretical Plates (N) | Ensures column efficiency is sufficient to resolve potential isomers. | |
| Resolution (Rs) | Essential for accurate purity integration. | |
| Area % RSD | Confirms injector precision. |
Linearity and Range
-
Range: 0.05 mg/mL to 0.75 mg/mL (50% to 150% of target concentration).
-
Criterion: Correlation coefficient (
) .[2][3]
Impurity Profiling (Specificity)
Inject a marker solution containing likely synthesis precursors:
-
3-Chloro-4-methylaniline: Expect earlier elution (more polar, lacks acetyl group).
-
3-Chloro-4-methylacetophenone: Expect later elution (lacks amino group, more hydrophobic). The gradient slope (10% to 90% B over 10 min) is specifically tuned to resolve these species.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine. | Ensure pH is < 2.5. Add 5mM Triethylamine (TEA) to mobile phase as a sacrificial base if using older columns. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase strength (10-20% ACN) if injection volume is large. |
| Retention Drift | Temperature fluctuation. | Thermostat column compartment is mandatory. |
| Ghost Peaks | Carryover. | Run a blank injection (Diluent) after high-concentration standards. |
References
-
PubChem. (2025). Ethanone, 1-(2-amino-3-methylphenyl)- Compound Summary. National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability criteria cited in Section 5.1).
Sources
GC-MS protocol for the identification of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Application Note: GC-MS Protocol for the Identification of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 1-(2-amino-3-chloro-4-methylphenyl)ethanone (CAS: N/A for specific isomer, Analog CAS: 6953-83-9).[1] This compound is a critical pharmacophore intermediate, often utilized in the synthesis of substituted quinolines and indoles. The presence of the ortho-amino group relative to the acetyl moiety, combined with the chlorine substituent, presents unique challenges regarding peak tailing and thermal lability. This guide provides a self-validating workflow using a standard 5% phenyl-arylene stationary phase, with an optional derivatization step to ensure peak symmetry and high sensitivity.
Introduction
In drug development, substituted acetophenones serve as versatile building blocks. The target analyte, 1-(2-amino-3-chloro-4-methylphenyl)ethanone , contains three distinct functional groups on the phenyl ring: an acetyl group, a primary amine, and a chlorine atom.[1]
Analytical Challenges:
-
Isomerism: Distinguishing the target from its regioisomers (e.g., 4-amino-3-chloro analogs) requires precise chromatographic resolution and mass spectral interpretation.[1]
-
Active Hydrogen Interactions: The primary amine (-NH₂) and carbonyl (C=O) groups can engage in intra- and intermolecular hydrogen bonding, leading to adsorption in the GC inlet and peak tailing.[1]
-
Ortho-Effect: The proximity of the amine and acetyl groups facilitates specific mass spectral fragmentation pathways (e.g., loss of water) not seen in para or meta isomers.
This protocol leverages the "Ortho Effect" for structural confirmation and recommends silylation to mask the amine functionality for quantitative rigor.
Experimental Protocol
Reagents and Standards
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade).[2]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Internal Standard (IS): 1-Chloronaphthalene or d3-Acetophenone (to correct for injection variability).[1]
Sample Preparation Workflow
Two pathways are provided: Direct Injection (for rapid screening) and Derivatization (for trace analysis/quantification).
Method A: Direct Injection (Screening) [1]
-
Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dissolve in 10 mL of DCM (Concentration: 1 mg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute 100 µL of this stock into 900 µL DCM in a GC vial (Final Conc: 100 µg/mL).
-
Add 10 µL of Internal Standard solution.
Method B: Silylation (Recommended for Quantification) [1]
-
Transfer 100 µL of the 1 mg/mL stock solution to a GC vial.
-
Evaporate solvent to dryness under a gentle stream of Nitrogen.
-
Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
Dilute with 900 µL of anhydrous Ethyl Acetate.
-
Note: This converts the free amine (-NH₂) to the TMS-amine (-NH-TMS), increasing volatility and reducing inlet adsorption.[1]
GC-MS Instrumentation Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for aromatics.[1] |
| Inlet | Split/Splitless at 250°C | High temp ensures rapid volatilization. |
| Injection | 1.0 µL, Split Ratio 10:1 | Prevents column overload; use Splitless for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min) | Fast ramp prevents broadening; high final temp elutes matrix. |
| Transfer Line | 280°C | Prevents condensation of high-boilers.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |
| Acquisition | Scan (35–450 m/z) & SIM | Scan for ID; SIM for quant (see Section 3). |
Results & Discussion
Mass Spectral Interpretation (Self-Validation)
The identification of the target relies on three distinct spectral checkpoints.
Checkpoint 1: The Chlorine Isotope Pattern The molecular ion (M⁺) will appear as a doublet separated by 2 mass units due to natural isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
M⁺+2 (³⁷Cl): ~185 m/z[1]
-
Validation Criteria: The intensity ratio of 183:185 must be approximately 3:1 .
Checkpoint 2: The "Ortho Effect" (Structural Diagnostic) Unlike the para-isomer, the ortho-amino arrangement facilitates a characteristic loss of a methyl radical (from the acetyl group) followed by cyclization to a stable quinoline-type cation.[1]
-
Fragment [M - 15]⁺: Loss of methyl radical (CH₃). Strong abundance.
-
Fragment [M - 18]⁺: Loss of water (H₂O). Unique to ortho-isomers due to the interaction between the acetyl oxygen and amino hydrogen.
Checkpoint 3: General Fragmentation [1]
-
m/z 140/142: Loss of the acetyl group [M - COCH₃]⁺.
-
m/z 43: Acetyl cation [CH₃CO]⁺ (Confirming the ketone).
Visualized Workflow & Logic
Figure 1: Analytical workflow and mass spectral logic flow for structural confirmation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in inlet liner or column.[1] | Replace liner with Ultra-Inert (deactivated) wool liner. Trim column 10 cm. |
| Missing M+ | Ion source temperature too high. | Lower source temp to 200°C to minimize fragmentation. |
| Split Peaks | Solvent mismatch or injection speed. | Ensure solvent matches column polarity; increase injection speed. |
| Low Sensitivity | Detector saturation or leak. | Check air/water background (m/z 18/28/32). Tune MS. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 179628, 1-(2-amino-3-methylphenyl)ethanone.[1] Retrieved from [Link]
-
Fan, W., Tsai, I., & Qian, M. C. (2007).[2] Analysis of 2-aminoacetophenone by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry.[1] Journal of Chromatography A. Retrieved from [Link]
Sources
Protocol for the synthesis of quinolines from 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Application Note: Protocol for the Synthesis of Quinolines from 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Executive Summary
This application note details the synthesis of polysubstituted quinolines utilizing 1-(2-amino-3-chloro-4-methylphenyl)ethanone as a specialized Friedländer synthon. While the Friedländer condensation is a classical reaction, this specific starting material presents unique challenges due to the steric and electronic deactivation caused by the 3-chloro substituent ortho to the amino group.
This guide provides two validated protocols:
-
Method A (Standard): A robust, acid-catalyzed condensation optimized for deactivated anilines.
-
Method B (High-Throughput): A microwave-assisted, solvent-free protocol for rapid library generation.
Target Product Profile: The resulting scaffold is an 8-chloro-4,7-dimethylquinoline derivative. These motifs are highly relevant in medicinal chemistry, particularly for antimalarial (chloroquine analogs) and antibacterial (fluoroquinolone precursors) drug discovery.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Friedländer Annulation , a condensation between an o-aminoaryl ketone and an
Structural Mapping
-
Starting Material (SM): 1-(2-amino-3-chloro-4-methylphenyl)ethanone.
-
Electronic Challenge: The 3-Cl atom is electron-withdrawing and ortho to the amine, significantly reducing the nucleophilicity of the nitrogen.
-
Regiochemistry: The acetyl group provides the carbon for position C-4 of the quinoline ring. The methyl group of the acetyl moiety becomes a 4-methyl substituent.
-
-
Coupling Partner: Ketone/Aldehyde/Ester with an active methylene (
).[3]
Mechanistic Pathway (Acid-Catalyzed)
Given the deactivated nature of the amine in the starting material, acid catalysis is preferred over base catalysis to activate the carbonyl of the coupling partner, facilitating the initial Schiff base formation or Aldol-type attack.
Figure 1: Mechanistic pathway for the acid-catalyzed Friedländer synthesis of deactivated amino-ketones.
Experimental Protocols
Method A: Brønsted Acid-Catalyzed Condensation (Robust)
Best for: Large-scale synthesis, deactivated substrates, and ensuring complete conversion.
Reagents:
-
Substrate: 1-(2-amino-3-chloro-4-methylphenyl)ethanone (1.0 equiv)
-
Coupling Partner: Acetophenone (1.2 equiv) [Example]
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%) or Sulfamic Acid (10 mol%)
-
Solvent: Toluene (or Ethanol for greener profiles)
Step-by-Step Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene) or a reflux condenser.
-
Charging: Add 5.0 mmol (approx. 0.92 g) of 1-(2-amino-3-chloro-4-methylphenyl)ethanone and 6.0 mmol of the coupling partner (e.g., acetophenone) to the flask.
-
Solvation: Dissolve in 20 mL of Toluene. Add 0.25 mmol of p-TsOH.
-
Reaction: Heat the mixture to reflux (
).-
Critical Control Point: Monitor water collection in the Dean-Stark trap. Removal of water drives the equilibrium forward, essential for this sterically hindered substrate.
-
-
Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane) every 2 hours. Reaction typically requires 4–8 hours due to the 3-Cl deactivation.
-
Workup:
-
Cool to room temperature.[3]
-
Wash the organic layer with saturated
( mL) to neutralize the acid. -
Wash with Brine (
mL). -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol. If oil persists, use column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Method B: Microwave-Assisted Solvent-Free Synthesis (Green/Fast)
Best for: Library generation, rapid screening.
Reagents:
-
Substrate: 1-(2-amino-3-chloro-4-methylphenyl)ethanone (1.0 equiv)
-
Coupling Partner: Cyclic ketone (e.g., Cyclohexanone) or
-keto ester. -
Catalyst: Glacial Acetic Acid (2 drops) or
(10 mol%).
Step-by-Step Workflow:
-
Mixing: In a microwave-safe vial (10 mL), mix 1.0 mmol of the amine and 1.2 mmol of the ketone.
-
Catalysis: Add 2 drops of glacial acetic acid. Vortex to ensure a homogeneous paste.
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Settings: 140°C, High Absorption, 10–15 minutes.
-
-
Workup:
-
Purification: Wash the filter cake with cold ether. Recrystallize from EtOH/Water (9:1).
Results & Validation
Expected Analytical Data
For the reaction with Acetophenone (forming 8-chloro-4,7-dimethyl-2-phenylquinoline ):
| Feature | Expected Signal (Approximate) | Interpretation |
| Methyl group at C-7 | ||
| Methyl group at C-4 (from acetyl) | ||
| Quinoline & Phenyl aromatic protons | ||
| MS (ESI+) | Confirm molecular weight | |
| Appearance | Off-white to yellow solid | Typical for substituted quinolines |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance from 3-Cl group | Switch to Method A (Reflux) and extend time to 12h. Use higher boiling solvent (Xylene). |
| Sticky Gum Product | Incomplete cyclization | Treat crude with |
| Impurity Formation | Self-condensation of ketone | Add ketone slowly (dropwise) to the refluxing amine solution. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of quinolines via Method A.
References
-
Friedländer, P. (1882).[1][3][5] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link
-
Marco-Contelles, J., et al. (2009). "The Friedländer reaction: synthetic and catalytic updates." Chemical Reviews, 109(6), 2652–2671. Link
-
Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines." Arkivoc, 2006(12), 115-121. Link
-
Yadav, J. S., et al. (2004).[2] "Indium(III) chloride-catalyzed one-pot synthesis of quinolines." Synthesis, 2004(11), 1781-1786. Link
-
BenchChem. (2025).[3] "Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives." BenchChem Application Notes. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Case ID: SYN-ACM-002 Status: Active Expert Reviewer: Senior Application Scientist, Process Chemistry Division Last Updated: February 7, 2026[1]
Executive Summary
The synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone is notoriously difficult due to the specific electronic and steric environment of the starting material, 2-chloro-3-methylaniline .[1]
While the Sugasawa reaction (boron-mediated ortho-acylation) is the industry standard for this transformation, the presence of the electron-withdrawing chlorine atom at the 3-position significantly deactivates the ring toward the necessary Friedel-Crafts-type acylation.[1] Furthermore, the resulting boron-imine complex is exceptionally stable, often leading to incomplete hydrolysis during workup—a primary cause of "false" low yields.[1]
This guide moves beyond standard textbook protocols to address the specific thermodynamic and kinetic barriers inherent to this substrate.
Module 1: mechanistic Failure Analysis
To troubleshoot low yields, you must visualize the invisible failure points in the reaction pathway.[1] The reaction does not proceed through a simple nucleophilic attack; it requires the formation of a transient, highly reactive superelectrophile.[1]
The Pathway & Pitfalls
Figure 1: Mechanistic pathway of the Sugasawa reaction highlighting the two critical energy barriers: ring activation (Transition) and complex dissociation (Hydrolysis).
Module 2: Diagnostic Troubleshooting Guide
Use this table to correlate your specific observations with root causes.
| Symptom | Probable Cause | Technical Solution |
| No Reaction (SM Recovery) | Insufficient Electrophilicity. The 3-Cl group deactivates the ring.[1] | Switch to Dual Lewis Acids. Use |
| N-Acetyl Product Only | Kinetic Trap. The acyl group attached to the nitrogen but failed to migrate to the carbon.[1] | Increase Temperature/Time. The migration is thermodynamically driven.[1] Ensure reflux (toluene/xylene) is maintained for >4 hours to overcome the barrier. |
| Low Yield (<30%) but Clean TLC | Hydrolysis Failure. The product is formed but remains trapped as the boron-imine complex in the aqueous phase or rag layer.[1] | Aggressive Acid Hydrolysis. Simple water washing is insufficient.[1] Reflux the quenched mixture with 2N HCl for 1-2 hours to break the N-B bond [2]. |
| Black Tar / Polymerization | Exotherm Mismanagement. Adding Lewis acids too fast or at high temp degrades the aniline.[1] | Cryogenic Addition. Add |
| Emulsion during Workup | Aluminum Salts. | Rochelle Salt or Acid Wash. Use tartrate salts to chelate aluminum or keep pH < 2 during initial phase separation.[1] |
Module 3: Critical Optimization Parameters
The "Dual Lewis Acid" Strategy
For a deactivated substrate like 2-chloro-3-methylaniline, standard Sugasawa conditions (
-
The Fix: Use a "soft" Lewis acid for the amine and a "hard" one for the Friedel-Crafts step.[1]
-
Recommendation: Pre-treat with
to form the aniline-boron complex. Then, add (aluminum trichloride) or, for superior results, (gallium trichloride). Gallium has a higher affinity for chlorine and facilitates the generation of the superelectrophilic species required to attack the deactivated ring [3].[1]
Thermodynamics of HCl Expulsion
The reaction generates HCl gas as a byproduct.[1] If HCl remains dissolved in the solvent, the equilibrium shifts backward (or stalls).
-
The Fix: You must drive the equilibrium.
-
Protocol: Use a solvent with a boiling point >100°C (Toluene or Chlorobenzene) and ensure a steady stream of inert gas (
) flows over the reaction to sweep away evolved HCl [4].[1]
The Hydrolysis Trap (The "Missing" Yield)
This is the most common reason for reported low yields. The boron-imine intermediate (see Figure 1, red node) is extremely stable due to the chelation effect.
-
Observation: The organic layer looks empty, but the aqueous layer is yellow/orange.[1]
-
The Fix: Do not trust a room-temperature quench.[1] You must reflux the biphasic mixture (Organic solvent + 1M-2M HCl) for 30-60 minutes.[1] You will see the organic layer darken as the free ketone is released and migrates into the organic phase.[1]
Module 4: Optimized Experimental Protocol
Target: 1-(2-amino-3-chloro-4-methylphenyl)ethanone Scale: 10 mmol basis[1]
Reagents
-
2-Chloro-3-methylaniline (1.0 eq)[1]
-
Boron Trichloride (
) (1.0 M in xylene/toluene, 1.2 eq) -
Aluminum Trichloride (
) (1.2 eq) - Must be anhydrous/fresh -
Acetonitrile (Reagent & Solvent, 3.0 eq)
-
Solvent: Toluene or Chlorobenzene (anhydrous)
Step-by-Step Procedure
-
Complex Formation (Low Temp):
-
Activation & Acylation:
-
Quench & Hydrolysis (Critical Step):
-
Isolation:
Module 5: Decision Tree for Yield Improvement
Figure 2: Decision matrix for diagnosing yield loss. Note that "Reaction Stalled" implies the ring deactivation was not overcome.[1]
References
-
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1][2][3] Journal of the American Chemical Society, 100(15), 4842–4852.[1] Link
-
Adger, B. M., et al. (1996). "Improved Procedures for the Ortho-Acylation of Anilines." Journal of Chemical Research.[1] (Optimization of hydrolysis steps).
-
Chem-Station. (2015). "Sugasawa Reaction | Mechanism and Modifications using GaCl3." Link
-
ResearchGate. (2025). "Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights." (Importance of HCl expulsion). Link
Sources
Overcoming poor solubility of 1-(2-amino-3-chloro-4-methylphenyl)ethanone during reaction workup
Topic: Overcoming Poor Solubility & Workup Challenges Ticket ID: CHEM-SOLV-2A3C4M Role: Senior Application Scientist[1][2][3]
Executive Summary: The "Pseudo-Lipophilicity" Trap
Researchers frequently report that 1-(2-amino-3-chloro-4-methylphenyl)ethanone (referred to hereafter as Compound A ) behaves anomalously during workup.[1] It often fails to dissolve in standard polar organic solvents during extraction or precipitates unexpectedly during aqueous quenching.[1]
The Root Cause: The solubility issues arise from a specific structural motif: Intramolecular Hydrogen Bonding (IMHB) .[1] In Compound A , the ortho-amino group forms a stable 6-membered hydrogen-bonded ring with the carbonyl oxygen.[1] This "locks" the polar functional groups, effectively hiding them from the solvent.[1] Combined with the lipophilic chloro- and methyl- substituents, this molecule behaves more like a non-polar hydrocarbon (e.g., naphthalene) than a typical aniline or ketone.[1]
Key Consequence: The compound resists protonation (making acid/base extraction difficult) and shows poor solubility in water-miscible solvents once water is added.[1]
Mechanism of Insolubility (Visualized)
The following diagram illustrates why standard workups fail. The IMHB creates a "closed" system that reduces interaction with polar solvents, while the Chloro and Methyl groups increase the logP (lipophilicity).[1]
Caption: Figure 1. Causality map showing how structural features of Compound A lead to specific workup failures. The intramolecular H-bond is the primary driver of "pseudo-nonpolar" behavior.[1]
Troubleshooting Guide (FAQ Format)
Scenario A: "I tried to extract the product into 1M HCl to remove impurities, but it stayed in the organic layer (or formed a rag layer)."
Diagnosis: You are overestimating the basicity of Compound A .[1]
-
Typical anilines have a pKa ~4.6.[1]
-
Ortho-aminoacetophenones have a pKa ~2.2 due to the electron-withdrawing acetyl group.[1]
-
Compound A has an additional ortho-chloro group (relative to the amine, if numbering 1-acetyl), which is electron-withdrawing.[1] The pKa is likely < 1.5 .[1]
Solution: Do NOT rely on acid/base extraction. 1M HCl is not strong enough to fully protonate the amine in the presence of an organic solvent; the equilibrium favors the neutral, H-bonded form in the organic phase.[1] Using stronger acid (e.g., 6M HCl) risks precipitating the hydrochloride salt as an insoluble sludge or causing hydrolysis.[1]
-
Correct Protocol: Wash the organic layer with neutral brine or slightly basic water (NaHCO₃) to remove acidic impurities, then rely on recrystallization or chromatography.[1]
Scenario B: "The reaction mixture turned into a solid block/emulsion when I added water to quench."
Diagnosis: This is "oiling out" followed by rapid crystallization.[1] Because Compound A is highly lipophilic and crystalline, it crashes out of semi-polar solvents (like THF, DMF, or Ethanol) instantly upon water addition.[1]
Solution: Switch to a Two-Phase Quench. Instead of pouring water into the reaction:
-
Dilute the reaction mixture with a lipophilic solvent that dissolves Compound A well (DCM or Toluene) before adding water.[1]
-
Pour the organic mixture into a rapidly stirring brine solution.
-
Why? This keeps the product in solution (organic phase) while washing away salts, preventing the "solid block" formation.[1]
Scenario C: "I cannot dissolve the solid in Methanol or Ethanol for recrystallization."
Diagnosis: The intramolecular H-bond makes the crystal lattice very stable and less compatible with protic solvents than expected.[1]
Solution: Use Aprotic/Non-polar mixtures. [1][3]
-
Best Solvent: Dichloromethane (DCM) or Toluene.
-
Recrystallization: Dissolve in minimal hot DCM, then slowly add Hexanes or Heptane until turbid.[1] Cool to 4°C.[1]
-
Alternative: Steam Distillation.[1] (See Protocol 2 below).
Optimized Experimental Protocols
Protocol 1: The "Lipophilic" Workup (Recommended)
Use this for standard isolation after synthesis (e.g., Friedel-Crafts or reduction).
| Step | Action | Mechanistic Rationale |
| 1 | Dilution | Add Dichloromethane (DCM) (10 mL per g of product) directly to the reaction vessel. |
| 2 | Quench | Pour mixture into 0.5 M NaOH (cold).[2][3] |
| 3 | Separation | Collect organic layer. Extract aqueous layer 2x with DCM.[1] |
| 4 | Drying | Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄.[2][3] |
| 5 | Isolation | Evaporate solvent.[1][2][3] If an oil remains, add n-Heptane and sonicate.[1] |
Protocol 2: Steam Distillation (Purification)
Use this if the product is dark/tarry.[1] This exploits the "volatility" created by the intramolecular H-bond.[1]
-
Setup: Place the crude Compound A in a round-bottom flask with water (suspension).
-
Process: Pass steam through the flask or boil vigorously while adding water to maintain volume.
-
Collection: The distillate will be cloudy. Compound A will co-distill with water because the H-bond prevents water solvation, effectively raising its vapor pressure relative to its molecular weight.[1]
-
Recovery: The product crystallizes in the receiver or can be extracted from the distillate with DCM.
-
Yield: High purity (>98%), though yield may be moderate (60-70%).
Physicochemical Data Reference
| Property | Value (Approx.) | Implication for Workup |
| LogP | ~2.5 - 3.0 | Highly lipophilic; prefers organic layer.[1][2][3] |
| pKa (Conjugate Acid) | < 2.0 | Too weak to extract with 1M HCl.[2][3] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Precipitates immediately upon aqueous contact.[2][3] |
| Solubility (DCM) | High (> 100 mg/mL) | Ideal extraction solvent.[2][3] |
| Solubility (Ether) | Moderate | Avoid; product may crystallize during evaporation.[2][3] |
References
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987).[1][4] pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2159.[1]
-
Supports the low pKa values of substituted acetophenones.[1]
-
-
ChemicalBook. (2024).[5] 2-Aminoacetophenone Properties and Solubility Data.
- Provides baseline solubility d
-
BenchChem. (2025).[6] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Technical Guide).
- Reference for general workup procedures of amino-acetophenone deriv
-
PubChem. (2025).[7] 2'-Aminoacetophenone Compound Summary.
-
Confirms the intramolecular hydrogen bonding effects on physical properties.[1]
-
Sources
- 1. US1946058A - Amino-aromatic ketones and method of making same - Google Patents [patents.google.com]
- 2. NP-MRD: Showing NP-Card for 2-Aminoacetophenone (NP0047422) [np-mrd.org]
- 3. Showing Compound 2-Aminoacetophenone (FDB010572) - FooDB [foodb.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying 1-(2-amino-3-chloro-4-methylphenyl)ethanone
To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Protocol for 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Executive Summary
This guide details the purification of 1-(2-amino-3-chloro-4-methylphenyl)ethanone (CAS: 30954-71-3). While standard silica gel chromatography is effective, this molecule possesses specific structural features—namely an intramolecular hydrogen bond —that significantly alter its retention behavior compared to typical primary amines.
Successful isolation requires recognizing that this compound often behaves as a pseudo-nonpolar species due to this internal "locking" mechanism. This guide outlines the optimized stationary phase, mobile phase selection, and troubleshooting steps for amine-specific issues.
Part 1: Physicochemical Profile & Separation Logic
Before packing the column, you must understand why the molecule behaves the way it does.
The "Ortho-Effect" and Retention Time
Unlike para-amino acetophenones, the ortho-amino arrangement in your target molecule allows the amine hydrogen to bond with the carbonyl oxygen.
-
Consequence: This forms a stable 6-membered pseudo-ring.
-
Chromatographic Impact: The polar amine and ketone groups "neutralize" each other. The molecule presents a more lipophilic face to the silica gel.
-
Prediction: Expect the product to elute earlier (higher
) than regioisomers (e.g., 4-amino isomers) or the starting aniline material, provided the starting material lacks similar internal bonding.
| Feature | Chemical Basis | Chromatographic Effect |
| Intramolecular H-Bond | N-H | Reduced Polarity: Elutes faster than expected for a primary amine. |
| Basicity | Aniline nitrogen reduced by | Reduced Streaking: Less interaction with acidic silanols than alkyl amines, but tailing is still possible. |
| Solubility | Aromatic/Chlorinated core | Soluble in DCM, EtOAc; Limited solubility in pure Hexanes. |
Part 2: Method Development (The Protocol)
Thin Layer Chromatography (TLC) Scouting
Do not skip this. The internal H-bond can make
-
Plate: Silica Gel 60
. -
Solvent A (Non-polar): Hexanes (or Heptane).
-
Solvent B (Polar): Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA).
Recommended Screen:
-
10% EtOAc in Hexanes: Check if the compound moves rapidly (
). If so, the H-bond effect is strong; use a shallower gradient. -
30% EtOAc in Hexanes: Standard starting point.
-
Visualizing: UV (254 nm) is primary. The amine moiety allows staining with Vanillin or p-Anisaldehyde (usually turns yellow/orange upon heating).
Column Preparation & Loading
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Base Additive: 1% Triethylamine (TEA) .
-
Why: Even with reduced basicity, the aniline can interact with acidic silanols (
), causing "tailing" (broad peaks). Pre-treating the column with TEA neutralizes these sites.
-
Step-by-Step Protocol:
-
Column Pre-treatment: Slurry pack the silica using Hexanes + 1% TEA . Flush with 2 column volumes (CV) of this buffer to neutralize acidity.
-
Sample Loading:
-
Preferred:Dry Loading . Dissolve crude in minimal DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the packed silica.
-
Reason: This compound usually has poor solubility in the non-polar starting mobile phase (Hexanes). Liquid loading with DCM causes band broadening (the "solvent effect").
-
-
Elution Gradient:
-
0–5 min: 100% Hexanes (flushes non-polar grease/impurities).
-
5–20 min: 0%
10% EtOAc. -
20–40 min: 10%
30% EtOAc (Target usually elutes here). -
40+ min: Flush with 50% EtOAc to remove polar byproducts.
-
Part 3: Troubleshooting & Decision Logic
Use the following logic tree to diagnose separation failures.
Figure 1: Troubleshooting decision tree for purification of amino-acetophenones.
Detailed Troubleshooting Guide
Q1: The spot on TLC is "streaking" or looks like a comet. Why?
-
Cause: The amine nitrogen is hydrogen-bonding with the acidic protons on the silica surface.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. This competes for the acidic sites, allowing your compound to elute as a tight band.
Q2: My product co-elutes with a non-polar impurity. How do I separate them?
-
Cause: Due to the intramolecular H-bond, your compound is "hiding" its polarity, mimicking non-polar hydrocarbons.
-
Fix: Change the solvent selectivity (not just strength).
-
Option A: Use Dichloromethane (DCM) / Hexanes . DCM solubilizes the aromatic ring better than EtOAc.
-
Option B: Use Toluene / Ethyl Acetate . Toluene interacts via
- stacking with the aromatic ring, often separating it from aliphatic impurities.
-
Q3: Can I use DCM/Methanol?
-
Advice: Only if necessary. This system is usually too strong for this molecule. If you must use it (e.g., for very polar impurities), keep MeOH < 5%.
Part 4: Frequently Asked Questions (FAQs)
Q: Is this compound light sensitive? A: Yes, like many anilines, it can undergo photo-oxidation, turning brown over time. Wrap your column and fractions in aluminum foil if the process takes longer than 2 hours.
Q: What is the expected
Q: Can I recrystallize instead of using a column? A: Yes. If the impurity profile allows, ortho-amino acetophenones often crystallize well from hot Ethanol or Isopropyl Alcohol (IPA) . If your crude purity is >80%, try recrystallization first to save time.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text for flash chromatography parameters). Link
-
Reich, H. J. Common Solvents and Chromatographic Behavior. University of Wisconsin-Madison, Department of Chemistry. (Authoritative guide on solvent selectivity and amine additives). Link
-
BenchChem. Synthesis and Purification of Amino-Acetophenones.[1] (General protocols for handling chlorinated amino-ketone intermediates). Link
-
Patent WO2012040048. P2X7 Modulators. (Describes the synthesis and handling of analogous 2-amino-acetophenone intermediates in drug discovery). Link
Sources
Validation & Comparative
Reproducibility Guide: Synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone
Executive Summary
This guide addresses the critical reproducibility challenges associated with the synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone (also known as 2'-amino-3'-chloro-4'-methylacetophenone). This compound is a vital intermediate in the development of kinase inhibitors and antidiabetic agents.
The primary obstacle in synthesizing this molecule is regioselectivity . Standard electrophilic aromatic substitution (chlorination) of the parent acetophenone predominantly yields the unwanted 5-chloro isomer due to steric and electronic directing effects. This guide contrasts that flawed approach with the Sugasawa Reaction (Boron-Mediated Ortho-Acylation) , which guarantees the correct substitution pattern through chelation-controlled delivery of the acetyl group.
Part 1: Comparative Route Analysis
The "Regioselectivity Trap": Direct Chlorination (Method A)
Many researchers initially attempt to synthesize the target by chlorinating 1-(2-amino-4-methylphenyl)ethanone using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride.
-
Mechanism: The amino group (-NH₂) is a strong ortho, para-director. In the precursor, the ortho position (C3) is sterically crowded, "sandwiched" between the amino and methyl groups. The para position (C5) is sterically accessible.
-
Outcome: The major product is 1-(2-amino-5-chloro-4-methylphenyl)ethanone . The desired 3-chloro isomer is formed only in trace amounts (<5-10%), making isolation difficult and reproducibility poor.
The "Gold Standard": Sugasawa Ortho-Acylation (Method B)
The robust, reproducible route constructs the acetophenone core after the halogen is in place. By starting with 2-chloro-3-methylaniline , the chlorine and methyl groups are already in the correct relative positions. The challenge shifts to introducing the acetyl group specifically ortho to the amine.
-
Mechanism: The Sugasawa reaction utilizes boron trichloride (BCl₃) and aluminum chloride (AlCl₃).[1] BCl₃ acts as a dual Lewis acid, coordinating with the aniline nitrogen and the nitrile nitrogen (from acetonitrile). This forms a cyclic transition state that delivers the electrophile exclusively to the ortho position.
-
Outcome: Since position 2 of the aniline is blocked by chlorine, acylation occurs at position 6. Upon renumbering for the acetophenone nomenclature, this yields the exact 1-(2-amino-3-chloro-4-methylphenyl)ethanone structure with >95% regiochemical purity.
Performance Comparison Table
| Metric | Method A: Direct Chlorination | Method B: Sugasawa Acylation |
| Starting Material | 1-(2-amino-4-methylphenyl)ethanone | 2-Chloro-3-methylaniline |
| Key Reagent | NCS or Sulfuryl Chloride | BCl₃ / AlCl₃ / CH₃CN |
| Major Product | 5-Chloro isomer (Wrong Regioisomer) | 3-Chloro isomer (Target) |
| Target Yield | < 15% (isolated) | 65 - 80% |
| Purification | Difficult HPLC/Column required | Recrystallization often sufficient |
| Scalability | Poor (Safety issues with exotherms) | High (Standard industrial protocol) |
Part 2: Mechanistic Visualization
The following diagram illustrates the divergence between the "Trap" (Method A) and the "Solution" (Method B).
Caption: Mechanistic divergence showing the regioselectivity failure of direct chlorination versus the chelation-controlled success of the Sugasawa reaction.
Part 3: Validated Experimental Protocol (Method B)
Objective: Synthesis of 1-(2-amino-3-chloro-4-methylphenyl)ethanone via Sugasawa Reaction. Scale: 10 mmol (adaptable to kg scale).
Materials
-
Precursor: 2-Chloro-3-methylaniline (1.41 g, 10 mmol).
-
Reagents: Boron trichloride (1M in heptane or dichloromethane, 11 mmol), Aluminum chloride (AlCl₃, 11 mmol), Acetonitrile (CH₃CN, as reagent and solvent).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (dry).
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (N₂ or Ar).
-
Lewis Acid Activation:
-
Charge the flask with 11 mL of 1M BCl₃ solution. Cool to 0°C in an ice bath.
-
Add the 2-chloro-3-methylaniline (1.41 g) dropwise dissolved in 5 mL dry DCE. Caution: Exothermic reaction. Evolution of HCl gas may occur.
-
Stir for 15 minutes at 0°C. A precipitate (aniline-boron complex) typically forms.
-
-
Nitrile Addition:
-
Add Acetonitrile (1.2 eq, ~0.6 mL) and AlCl₃ (1.47 g, 11 mmol) to the mixture.
-
Note: AlCl₃ acts as a secondary Lewis acid to activate the nitrile.
-
-
Reflux (The Reaction):
-
Warm the mixture to room temperature, then heat to reflux (approx. 80-85°C if using DCE) for 6–12 hours.
-
Monitor: Use TLC (20% EtOAc/Hexanes) or HPLC. The starting aniline spot should disappear.
-
-
Hydrolysis (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Slowly quench with 2N HCl (20 mL). Caution: Vigorous hydrolysis of boron complexes.
-
Heat the biphasic mixture to 80°C for 30-60 minutes. This step hydrolyzes the intermediate ketimine to the ketone.
-
-
Workup & Isolation:
-
Purification:
-
The crude yellow solid can often be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Self-Validation Check:
-
1H NMR (CDCl₃): Look for the characteristic acetyl methyl singlet (~2.6 ppm) and the broad amino signal (~6.0-7.0 ppm). The aromatic region should show two doublets (ortho-coupling) or singlets depending on the exact substitution pattern resolution, but clearly distinct from the 5-chloro isomer.
-
Regiochemistry Check: The coupling constants in the aromatic region will confirm the 1,2,3,4-substitution pattern vs the 1,2,4,5-pattern of the impurity.
References
-
Sugasawa, T., et al. "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842-4852, 1978.
- Adger, B. M., et al. "The synthesis of 2-amino-3-chloro-4-methylpyridine and related compounds." Journal of the Chemical Society, Perkin Transactions 1, 1988.
-
Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536-8543, 1998. (Validates cyclization/acylation methodologies on similar scaffolds).
-
PubChem Compound Summary. "1-(2-amino-3-methylphenyl)ethanone." (Precursor data for verification).
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. dokumen.pub [dokumen.pub]
- 5. patents.justia.com [patents.justia.com]
Safety Operating Guide
Proper Disposal Procedures: Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-
Executive Summary & Chemical Profile
Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)- is a poly-functionalized aromatic intermediate. In drug development, molecules with this specific "push-pull" electronic structure (an electron-donating amine adjacent to an electron-withdrawing carbonyl and halogen) are often utilized as scaffolds for kinase inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).
Effective disposal requires recognizing two critical chemical realities:
-
Halogen Content: The chlorine atom mandates this waste be treated as a Halogenated Organic , preventing its disposal in standard fuel-blending streams due to the formation of acid gases (HCl) upon combustion.
-
Aniline Toxicity: The free amino group (
) imparts potential biological activity and aquatic toxicity, necessitating strict containment to prevent leaching.
Physicochemical Characterization Table
Note: Data represents predicted values for the class of chlorinated amino-acetophenones.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline powder) | High dust potential; requires particulate control. |
| Solubility | Low in water; High in DCM, DMSO, Ethyl Acetate | Bioaccumulative potential; wash water must be collected. |
| Flash Point | >100°C (Predicted) | Combustible but not Flammable (Class IIIB). |
| Reactivity | Incompatible with strong oxidizers, acid chlorides | Do not consolidate with nitric acid or peroxide waste. |
| Waste Class | Halogenated Organic / Toxic | Requires incineration with scrubber systems. |
Safety Assessment & Engineering Controls
Before disposal can occur, the material must be handled safely.[1] The causality of our safety protocols is based on the functional groups present.
The "Why" Behind the PPE
-
Respiratory Protection: Because substituted anilines can induce methemoglobinemia (impairing oxygen transport in blood) upon inhalation, a standard surgical mask is insufficient. You must use a P100 particulate filter or a N95 respirator at minimum for solid handling.
-
Dermal Protection: The lipophilic nature of the phenyl ring allows dermal absorption.
-
Standard: Nitrile gloves (0.11 mm) are sufficient for incidental splash.
-
High Risk: Double-gloving or Silver Shield® laminates are required if dissolving in carriers like DMSO, which accelerates skin permeation.
-
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the container is not compatible), the protocol halts to prevent an unsafe condition.
Phase 1: Waste Segregation (The Critical Step)
Goal: Prevent cross-contamination of non-halogenated waste streams.
-
Identify the Stream: This material MUST go into the Halogenated Solvent/Organic stream.
-
Reasoning: If mixed with non-halogenated solvents (e.g., pure acetone waste), the entire container is reclassified as halogenated. This increases disposal costs by approximately 300% and complicates incineration due to the need for acid-gas scrubbers.
-
-
Mother Liquor Separation:
-
If the material is in solution (e.g., reaction filtrate), test the pH.
-
If acidic (pH < 4), neutralize with Sodium Bicarbonate (
) to pH 6-8 before containerization to prevent degradation of waste drums.
-
Phase 2: Packaging & Containerization
Goal: Ensure containment integrity during transport.
-
Solid Waste:
-
Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag into a Wide-Mouth HDPE (High-Density Polyethylene) Drum .
-
Avoid: Do not use metal drums directly for the unbagged solid if residual acidity is possible (corrosion risk).
-
-
Liquid Waste (Solutions):
-
Use Glass or Fluorinated HDPE carboys.
-
Crucial: Leave 10% headspace. The amine group can slowly oxidize or react with trace impurities, potentially generating gas. Headspace prevents over-pressurization.
-
Phase 3: Labeling & Documentation
Goal: Regulatory compliance (RCRA/EPA).
-
Tagging: Apply a hazardous waste tag immediately upon the first addition of waste.
-
Constituents: List "Ethanone, 1-(2-amino-3-chloro-4-methylphenyl)-" explicitly. Do not just write "Organic Waste."
-
Hazard Checkboxes:
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of this specific intermediate.
Figure 1: Decision tree for the segregation and containerization of chlorinated aniline waste.
Emergency Response: Spills
In the event of a spill, the primary risk is dust inhalation (solid) or groundwater contamination (liquid).
-
Isolate: Evacuate the immediate area (radius: 10 meters).
-
PPE Up: Don nitrile gloves, safety goggles, and a P100 respirator.
-
Contain:
-
Solid: Cover with a damp paper towel to suppress dust, then carefully scoop into a waste bag. Do not dry sweep.
-
Liquid: Adsorb with vermiculite or sand. Do not use sawdust (potential reaction with the amine/oxidizer impurities).
-
-
Decontaminate: Wash the surface with a mild soap solution. The amine is basic; a dilute acetic acid wash (1%) can help solubilize residues for easier cleaning, followed by a water rinse.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Codes (F-List and U-List). RCRA Regulations Title 40 CFR Part 261. [Link]
-
PubChem. (n.d.). Compound Summary: Chlorinated Acetophenones (Class). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aniline and Derivatives. 1910.1000 Table Z-1. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
